Adenylosuccinic acid
Overview
Description
Adenylosuccinic acid is a purine nucleotide cycle intermediate that plays a crucial role in the synthesis of adenosine monophosphate from inosine monophosphate. It is involved in purine metabolism and energy homeostasis, making it essential for cellular functions. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neuromuscular diseases such as Duchenne muscular dystrophy .
Preparation Methods
Adenylosuccinic acid can be synthesized through the enzymatic reaction between adenosine monophosphate and fumaric acid in the presence of adenylosuccinate synthetase. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 and a temperature of 37°C. Industrial production methods may involve the use of yeast autolysates to obtain the necessary enzymes for the reaction .
Chemical Reactions Analysis
Adenylosuccinic acid undergoes several types of chemical reactions, including:
Condensation Reactions: It can condense with fumaric acid to form adenosine monophosphate and fumarate.
Hydrolysis: this compound can be hydrolyzed to produce adenosine monophosphate and fumaric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in redox reactions as part of broader metabolic pathways.
Common reagents used in these reactions include adenosine monophosphate, fumaric acid, and various enzymes such as adenylosuccinate synthetase and adenylosuccinate lyase. The major products formed from these reactions are adenosine monophosphate and fumarate .
Scientific Research Applications
Adenylosuccinic acid has several scientific research applications:
Chemistry: It is used as a model compound to study purine metabolism and nucleotide synthesis.
Biology: this compound is essential for understanding cellular energy homeostasis and metabolic pathways.
Medicine: It has been investigated for its potential therapeutic applications in treating neuromuscular diseases such as Duchenne muscular dystrophy.
Industry: This compound can be used in the production of nucleotide-based pharmaceuticals and supplements.
Mechanism of Action
Adenylosuccinic acid exerts its effects by participating in the purine nucleotide cycle. It is synthesized from inosine monophosphate and aspartic acid through the action of adenylosuccinate synthetase. The resulting this compound is then converted to adenosine monophosphate and fumarate by adenylosuccinate lyase. This cycle is crucial for maintaining the balance of purine nucleotides in the cell and ensuring proper energy homeostasis .
Comparison with Similar Compounds
Adenylosuccinic acid can be compared to other purine nucleotides such as inosine monophosphate and adenosine monophosphate. Unlike inosine monophosphate, which is a precursor in the purine nucleotide cycle, this compound is an intermediate that directly participates in the synthesis of adenosine monophosphate. Compared to adenosine monophosphate, this compound has a unique role in the purine nucleotide cycle and is involved in additional metabolic pathways .
Similar compounds include:
- Inosine monophosphate
- Adenosine monophosphate
- Guanosine monophosphate
These compounds share similarities in their roles in nucleotide metabolism but differ in their specific functions and pathways .
Properties
IUPAC Name |
2-[[9-[3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N5O11P/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBHPPMPBOJXRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N5O11P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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